Ethyl 2-acetyl-3-(dimethylamino)acrylate
Overview
Description
Synthesis Analysis
Ethyl 2-acetyl-3-(dimethylamino)acrylate can be synthesized through solvent-free preparation techniques under microwave irradiations from ethyl 3-dimethylamino acrylates as starting materials. The process involves efficient and mild conditions, leading to the formation of new ethyl β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones in good yields, demonstrating the compound's reactivity and utility in organic synthesis (Meddad et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds related to ethyl 2-acetyl-3-(dimethylamino)acrylate has been characterized using various spectroscopic techniques, including NMR, UV-Visible, and FT-IR. These studies reveal the influence of the compound's functional groups on its vibrational properties and the formation of dimers in the solid state, which is crucial for understanding its reactivity and properties (Singh et al., 2014).
Chemical Reactions and Properties
Ethyl 2-acetyl-3-(dimethylamino)acrylate participates in various chemical reactions, including copolymerization processes. For example, its copolymerization with (methyl)acrylates has been initiated by a neutral Pd(II)-based complex, showcasing the compound's utility in creating polymers with desirable properties (Pang et al., 2004).
Physical Properties Analysis
The physical properties of ethyl 2-acetyl-3-(dimethylamino)acrylate derivatives, such as crystal growth, structural characterization, and optical behavior, have been extensively studied. These analyses include single crystal X-ray diffraction, NMR, and mass spectrometry, which confirm the molecular structure and provide insight into the compound's optical and thermal behavior, demonstrating its potential for various applications (Kotteswaran et al., 2017).
Chemical Properties Analysis
The chemical properties of ethyl 2-acetyl-3-(dimethylamino)acrylate, such as its reactivity in polymerization reactions and the formation of copolymers, have been explored. Studies show that the compound can be polymerized using radical mechanisms, leading to polymers with varying compositions and thermal stabilities. These properties are essential for its use in creating functional materials with specific characteristics (Aggour, 1994).
Scientific Research Applications
It’s worth noting that related compounds, such as 2-(Dimethylamino)ethyl acrylate, have been used to fabricate gold/acrylic polymer nanocomposites and can undergo copolymerization with 2-acrylamido-2-methylpropanesulphonic acid (AMPS) . These processes involve complex chemical reactions and the outcomes can vary based on the specific parameters of the experiment.
“Ethyl 2-acetyl-3-(dimethylamino)acrylate” is a specific type of organooxygen compound, specifically an alpha-beta unsaturated carbonyl compound . Here are some additional applications:
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Organic Synthesis : This compound is used as an intermediate in organic synthesis . It can participate in esterification reactions and Michael addition reactions . Esterification is a reaction between an acid and an alcohol to form an ester and water, while Michael addition is a reaction between an enolate and an alpha, beta-unsaturated carbonyl compound .
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Pharmaceuticals : In the medical field, it may be used as a synthetic precursor for certain drugs . A synthetic precursor is a substance from which another, usually more complex, substance is formed. In this case, “Ethyl 2-acetyl-3-(dimethylamino)acrylate” could be used to synthesize certain drugs .
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Dyestuff Production : This compound could potentially be used in the production of dyes . The specific dyes and the methods of their synthesis would depend on the reactions that this compound can undergo.
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Agrochemicals : It could also be used in the synthesis of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers. The specific agrochemicals that could be synthesized from this compound would depend on its chemical properties and reactivity.
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Nanocomposites : Related compounds, such as 2-(Dimethylamino)ethyl acrylate, have been used to fabricate gold/acrylic polymer nanocomposites . It’s possible that “Ethyl 2-acetyl-3-(dimethylamino)acrylate” could be used in a similar manner.
Safety And Hazards
Ethyl 2-acetyl-3-(dimethylamino)acrylate requires appropriate protective measures during storage and handling, such as wearing gloves, goggles, and protective clothing . Avoid inhalation and contact with skin or eyes. In case of inadvertent contact, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetyl-3-(dimethylamino)acrylate | |
CAS RN |
51145-57-4 | |
Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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